Desertomycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

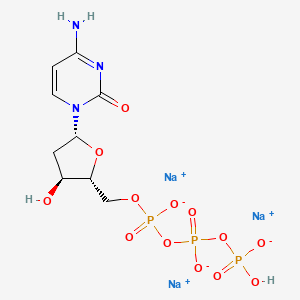

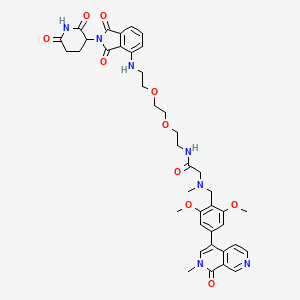

Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .

Molecular Structure Analysis

Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .Physical And Chemical Properties Analysis

Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .科学研究应用

Antibiotic Activity

Desertomycin A is known for its broad-spectrum antibiotic activity. It is effective against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for treating a variety of bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, Desertomycin A also exhibits activity against yeasts and fungi . This suggests that it could be used in the treatment of various fungal infections.

Anti-Tuberculosis Activity

One of the most significant applications of Desertomycin A is its strong antibiotic activity against Mycobacterium tuberculosis . This is particularly interesting because tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the search for new effective drugs a priority.

Anti-Cancer Activity

Desertomycin A has shown cytotoxic activity against human tumor cell lines . This suggests that it could have potential applications in cancer therapy. Specifically, it has been found to inhibit the life-activity of leukemic cells and Ehrlich ascites cells .

Bioactive Secondary Metabolite Production

Desertomycin A is produced by certain strains of the Streptomyces genus . These bacteria are known for their ability to produce a wide range of bioactive secondary metabolites, which have potential applications in various fields, including medicine and agriculture.

Genetic Research

The biosynthetic gene cluster responsible for the production of Desertomycin A has been identified and cloned . This opens up possibilities for genetic manipulation and heterologous expression, which could lead to the production of novel compounds with potentially useful properties.

属性

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132472920 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)